19-Epi-dianemycin
Description
Properties
Molecular Formula |
C47H78O14 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5R,7R,9R,10S)-2-[(2S,3S,5R,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37-,38-,39-,41-,42+,44+,45-,46-,47-/m1/s1 |
InChI Key |
FELYAZAWTURXNF-ZKPIDOPDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@](O[C@@H]1[C@H]2C[C@@H]([C@]3(O2)[C@H]([C@@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
Synonyms |
19-epi-dianemycin CP 60993 CP-60,993 CP-60993 dianemycin |
Origin of Product |
United States |
Origin and Production of 19 Epi Dianemycin
Microbial Source and Strain Identification
Streptomyces hygroscopicus ATCC 39305 as the Producing Organism
19-Epi-dianemycin is produced by the bacterial strain Streptomyces hygroscopicus ATCC 39305. This particular strain was identified as the source of this novel polycyclic ether antibiotic. The designation ATCC 39305 refers to its accession number in the American Type Culture Collection, a repository that maintains and distributes microorganisms for research and development.
Broader Context of Streptomyces Species as Polyether Ionophore Producers
The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a significant number of polyether ionophores. These filamentous bacteria are a primary source of clinically and agriculturally important antibiotics. Polyether ionophores produced by various Streptomyces species, such as monensin (B1676710) from Streptomyces cinnamonensis and nigericin (B1684572), share structural similarities and are also assembled through polyketide biosynthetic pathways. nih.gov The discovery of 19-Epi-dianemycin from S. hygroscopicus ATCC 39305 is consistent with the well-documented capacity of this genus to synthesize these structurally complex molecules.
Fermentation and Isolation Methodologies
Standard Fermentation Procedures
The production of 19-Epi-dianemycin is achieved through submerged fermentation of Streptomyces hygroscopicus ATCC 39305. While specific media formulations for this particular strain are proprietary, the general approach involves culturing the microorganism in a nutrient-rich liquid medium under controlled conditions.
Key fermentation parameters typically include:
| Parameter | General Range for Streptomyces Fermentation |
| Temperature | 25-30°C |
| pH | 6.5-7.5 |
| Aeration | Agitation and sparging with sterile air |
| Carbon Sources | Glucose, starch, glycerol |
| Nitrogen Sources | Soybean meal, yeast extract, peptone |
The fermentation process is monitored over several days, during which the microorganism multiplies and produces 19-Epi-dianemycin as a secondary metabolite. High-yielding fermentation often relies on the optimization of media components and culture conditions to maximize the production of the target compound. nih.gov
Recovery, Purification, and Crystallization Techniques
Following the fermentation, a multi-step process is employed to recover and purify 19-Epi-dianemycin from the culture broth. The initial step typically involves the separation of the mycelial biomass from the liquid broth by filtration or centrifugation.
The recovery and purification process generally proceeds as follows:
Solvent Extraction : The antibiotic is extracted from the fermentation broth and/or mycelium using water-immiscible organic solvents.
Chromatography : The crude extract is then subjected to one or more chromatographic techniques to separate 19-Epi-dianemycin from other metabolites. Common methods include silica (B1680970) gel chromatography or other forms of adsorption chromatography.
Crystallization : The purified compound is then crystallized from a suitable solvent or solvent mixture to obtain a highly pure, crystalline product.
This sequence of extraction, chromatography, and crystallization is a standard methodology for the purification of many microbial natural products, including other polyether ionophores. taylorfrancis.com
Biosynthetic Pathways and Genetic Aspects
The biosynthesis of 19-Epi-dianemycin, like other polyether ionophores, is understood to proceed through a polyketide pathway. This involves the sequential condensation of small carboxylic acid units, a process catalyzed by a large, multi-enzyme complex known as a polyketide synthase (PKS). mdpi.com
While the specific biosynthetic gene cluster for dianemycin (B1235674) has not been explicitly detailed in publicly available research, the general model for polyether ionophore biosynthesis provides a framework for understanding its formation. The process begins with a linear polyketide chain assembled by a Type I PKS. This linear precursor then undergoes a series of post-PKS modifications, including oxidative cyclization reactions, to form the characteristic cyclic ether structures. nih.govnih.gov
The genetic basis for the production of these complex molecules lies within a cluster of genes that encode the PKS enzymes, as well as the tailoring enzymes responsible for the post-PKS modifications. Analysis of gene clusters for other polyether ionophores, such as monensin and indanomycin, has revealed the presence of genes for PKS modules, cyclases, and other modifying enzymes. nih.govnih.govresearchgate.net It is highly probable that a similar gene cluster exists in Streptomyces hygroscopicus ATCC 39305, directing the synthesis of 19-Epi-dianemycin. However, detailed genetic analysis and characterization of this specific cluster are not yet widely reported.
Proposed Biosynthetic Route
The biosynthesis of 19-Epi-dianemycin, like other polyketides, is a complex process involving the sequential condensation of small carboxylic acid units. This process is carried out by a large, multi-enzyme complex known as a polyketide synthase (PKS). oup.comnih.gov While the specific biosynthetic gene cluster for 19-Epi-dianemycin has not been fully elucidated in the provided search results, the general principles of polyketide biosynthesis can be applied.
The proposed route begins with a starter unit, typically a simple coenzyme A (CoA) ester like acetyl-CoA or propionyl-CoA. This starter unit is loaded onto the PKS assembly line. Subsequently, extender units, most commonly malonyl-CoA or methylmalonyl-CoA, are sequentially added. oup.comfrontiersin.org Each addition is catalyzed by a specific module within the PKS, which contains a set of enzymatic domains that control the incorporation and modification of the extender unit. nih.gov
After the polyketide chain is assembled to its full length, it undergoes a series of post-PKS modifications. These modifications can include cyclization, oxidation, and glycosylation, which are catalyzed by tailoring enzymes encoded by genes within the biosynthetic gene cluster. nih.govnih.gov These tailoring steps are crucial for the final structure and biological activity of the compound. In the case of 19-Epi-dianemycin, these modifications would lead to its characteristic polycyclic ether structure.
Enzymatic Machinery Involved in Biosynthesis
The biosynthesis of 19-Epi-dianemycin relies on a sophisticated enzymatic machinery primarily composed of polyketide synthases (PKSs) and various tailoring enzymes. nih.govnih.gov
Polyketide Synthases (PKSs): These are large, modular enzymes that act as an assembly line for the construction of the polyketide backbone. oup.comnih.gov Each module of the PKS is responsible for one cycle of chain elongation and typically contains several domains:
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.
Acyl Carrier Protein (ACP): Holds the growing polyketide chain and presents it to the other enzymatic domains.
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain.
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains may be present in a module to modify the β-keto group formed after each condensation, leading to variations in the final structure.
Tailoring Enzymes: After the polyketide chain is released from the PKS, it is further modified by a series of tailoring enzymes to yield the final 19-Epi-dianemycin molecule. These enzymes can include: nih.govbeilstein-journals.org
Cytochromes P450 monooxygenases: Catalyze oxidation reactions, which are crucial for forming the ether rings characteristic of polyether ionophores.
Cyclases: Mediate the cyclization of the linear polyketide chain.
Transferases: May be involved in attaching other chemical groups to the molecule.
The coordinated action of these enzymes ensures the precise assembly and modification of the complex structure of 19-Epi-dianemycin.
Genetic Engineering Approaches for Enhanced Production or Analog Generation
Genetic engineering offers powerful strategies to improve the production of 19-Epi-dianemycin and to generate novel analogs with potentially improved properties. These approaches primarily focus on manipulating the biosynthetic gene cluster within the producing organism, Streptomyces hygroscopicus.
Enhanced Production: Several metabolic engineering strategies can be employed to increase the yield of 19-Epi-dianemycin. One key approach is to increase the supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, which are the building blocks for polyketide synthesis. frontiersin.org This can be achieved by overexpressing genes encoding enzymes involved in precursor biosynthesis, such as acetyl-CoA carboxylase. frontiersin.org Additionally, optimizing fermentation conditions, including medium composition and pH, can significantly enhance production. nih.govjmb.or.kr
Analog Generation: The modular nature of PKSs makes them particularly amenable to genetic engineering for the creation of new polyketide structures. nih.govnih.gov By altering the genes encoding the PKS modules, it is possible to change the final product. Techniques for generating analogs include:
Domain swapping: Exchanging enzymatic domains between different PKS modules can lead to the incorporation of different extender units or different modifications of the polyketide backbone. acs.org
Gene deletion or inactivation: Deleting or inactivating genes for specific tailoring enzymes can result in the accumulation of biosynthetic intermediates or the production of analogs lacking certain functional groups. frontiersin.org
Precursor-directed biosynthesis: Feeding the fermentation culture with synthetic analogs of the natural starter or extender units can lead to their incorporation into the final molecule, creating novel derivatives. nih.gov
These genetic engineering techniques provide a versatile toolkit for both increasing the production of 19-Epi-dianemycin and for generating a diverse range of new compounds for further investigation.
Structural Elucidation and Stereochemical Analysis of 19 Epi Dianemycin
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods was employed to determine the complete structure of 19-epi-dianemycin. oup.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, played a significant role in the structural determination of 19-epi-dianemycin. These techniques provided insights into the types of protons and carbons present, their chemical environments, and their connectivity within the molecule. Analysis of the ¹H NMR and ¹³C NMR spectra was fundamental in building the structural framework of the compound. oup.comnih.govjst.go.jp Extensive NMDR experiments in the 300 MHz ¹H-NMR spectra were also utilized for conformational description of related compounds, suggesting similar techniques would be valuable for 19-epi-dianemycin. researchgate.net Studies on the assignments of the ¹³C-NMR spectra of dianemycin (B1235674) and related polyether antibiotics have established empirical rules useful for structural elucidation in this class of compounds. clockss.orgnih.gov
Mass spectrometry (MS) was employed to determine the molecular weight and elemental composition of 19-epi-dianemycin. oup.comnih.gov Elemental analysis suggested a molecular formula of C₄₇H₇₈O₁₄ for the free acid and C₄₇H₇₇O₁₄Na for the sodium salt. nih.gov This information was critical in confirming the proposed structure derived from NMR data.
X-ray crystallography was a definitive technique used to confirm the structure and, importantly, determine the absolute stereochemistry of 19-epi-dianemycin. oup.comnih.gov This was carried out on the rubidium salt of CP-60,993. oup.comnih.govresearchgate.net X-ray diffraction is a established method for determining the structure of polyether antibiotics. nih.gov
Stereochemical Distinction from Dianemycin at Position 19
The structural analysis, particularly through MS, PMR (¹H NMR), and CMR (¹³C NMR), revealed that the structure of 19-epi-dianemycin differs from that of dianemycin solely in the stereochemistry at position 19. oup.comnih.govresearchgate.netresearchgate.net This specific stereochemical difference at a single carbon position is the defining characteristic that distinguishes the two epimers. The stereochemical assignment at C-19 was definitively confirmed by X-ray crystallography of the rubidium salt of 19-epi-dianemycin. oup.comnih.govresearchgate.net
Solution Conformation Studies
While specific detailed data on the solution conformation of 19-epi-dianemycin from the search results are limited, the use of extensive NMDR experiments in ¹H-NMR spectra for the conformational description of related compounds like dianemycin and lenoremycin (B1666378) has been reported. researchgate.net This suggests that similar NMR-based approaches would be applicable and likely employed to study the solution conformation of 19-epi-dianemycin, providing insights into its three-dimensional structure in solution.
Physical Properties of CP-60,993 Sodium Salt nih.gov
| Property | Value |
| Melting Point | 193-205 °C |
| E₁% (1 cm) at 232 nm | 157 |
| [α]²⁵°C (D) | +11.0 (c 1, methanol) |
Molecular Formula
| Compound | Formula |
| 19-Epi-dianemycin (free acid) | C₄₇H₇₈O₁₄ |
| 19-Epi-dianemycin (sodium salt) | C₄₇H₇₇O₁₄Na |
Molecular and Cellular Mechanisms of Action
Ionophoric Activity and Cation Transport Facilitation
Ionophores are compounds that facilitate the transport of ions across otherwise impermeable lipid membranes. 19-Epi-dianemycin, as a carboxylic polyether ionophore, functions by binding to metal cations and shielding their charge within a lipophilic exterior, allowing the resulting complex to traverse the hydrophobic core of biological membranes. nih.govmdpi.comresearchgate.net This mechanism is distinct from ion channels, which form pores through the membrane. nih.gov
The ability of 19-Epi-dianemycin to bind metal ions is attributed to its specific structural features. The molecule possesses an oxygen-rich internal cavity formed by its polyether backbone. nih.govmdpi.com These oxygen atoms serve as ligands, coordinating with the metal cation. annualreviews.org The binding process involves the electrostatic neutralization of the cation's charge by the ionophore, including the charged carboxylate group characteristic of carboxylic ionophores. nih.govannualreviews.org This forms a lipid-soluble complex where the hydrophilic cation is sequestered within the lipophilic shell of the ionophore. annualreviews.orgpnas.org Dianemycin (B1235674), which 19-epi-dianemycin is a stereoisomer of, is described as a larger carboxylic ionophore with seven liganding oxygens. annualreviews.org
Polyether ionophores like 19-Epi-dianemycin significantly alter the permeability of cellular membranes to various cationic species. nih.govmdpi.com They facilitate the diffusion of cations across membranes by forming mobile complexes that can freely travel within the lipid bilayer. nih.gov Carboxylic ionophores are known to form lipid-soluble complexes with polar cations such as K+, Na+, Ca2+, and Mg2+. nih.govannualreviews.org This facilitated transport can occur via an electroneutral exchange mechanism, often involving the counter-transport of protons. researchgate.netannualreviews.org While neutral ionophores can induce electrogenic effects by translocating charged complexes, carboxylic ionophores ideally carry ions as electrically neutral zwitterions, although minor modes of transporting current as multimoiety complexes have been noted. annualreviews.org
The facilitated transport of cations across cellular membranes by ionophores such as 19-Epi-dianemycin directly impacts intracellular ion homeostasis. nih.govmsu.edu The normal physiological state of most living cells relies on maintaining specific intracellular and extracellular concentration gradients, particularly for Na+ and K+. nih.govzu.edu.pk Intracellular K+ concentrations are typically higher than Na+, with the reverse being true extracellularly. nih.govzu.edu.pk By increasing the membrane permeability to these cations, 19-Epi-dianemycin can perturb these essential gradients. nih.gov This disruption of intracellular cation balance can have significant consequences for various cellular functions that depend on precise ion concentrations and electrochemical gradients. nih.govmsu.edu
Interaction with Biological Membranes
The interaction of 19-Epi-dianemycin with biological membranes is fundamental to its ionophoric function. Its chemical structure dictates how it partitions into and moves within the lipid bilayer.
Polyether ionophores, including 19-Epi-dianemycin, are characterized by their lipophilic properties. nih.govmdpi.comresearchgate.netpnas.org This lipid solubility is conferred by the predominantly hydrocarbon exterior of the molecule. nih.govmdpi.com The lipophilic nature allows these compounds to easily penetrate and dissolve within the nonpolar environment of the cellular membrane's lipid bilayer. nih.govresearchgate.netpnas.org This partitioning into the membrane is a prerequisite for the ionophore to encounter and bind cations on one side of the membrane and release them on the other.
Downstream Cellular and Molecular Effects
Polyether ionophores, including dianemycin and related compounds, exert their biological effects by disrupting the normal balance of ions across cellular membranes nih.govfrontiersin.org. This disruption can lead to a cascade of downstream effects within the cell.
Perturbation of Cellular Energetics and ATPases
The ability of polyether ionophores to transport cations across membranes can significantly impact cellular energetics. By disrupting transmembrane ion concentration gradients, these compounds can interfere with essential biological processes that rely on these gradients frontiersin.org. For instance, the normal physiological steady state of most living cells depends on established intracellular and extracellular concentration gradients of Na⁺ and K⁺ nih.gov. Intracellular K⁺ concentrations are typically higher than Na⁺, with the reverse being true extracellularly nih.gov. Carboxyl ionophores, being lipophilic, can penetrate cellular membranes and perturb this cation balance nih.gov.
The disruption of ion gradients by polyether ionophores can increase the demand for ATP as the cell attempts to restore homeostasis through the action of ATPases, such as the Na⁺/K⁺-ATPase frontiersin.orgmsu.edu. This enzyme actively pumps ions to maintain the required gradients, consuming ATP in the process msu.edu. While not specifically studied for 19-Epi-dianemycin in the provided results, related ionophores like nigericin (B1684572) have been detected in studies concerning ion transport and ATPase activity in mitochondria mdpi.com. This suggests a potential link between polyether ionophore activity and the perturbation of cellular energy systems.
Influence on Signal Transduction Pathways (e.g., protein phosphatases)
The disruption of intracellular ion concentrations can also influence various signal transduction pathways. Changes in calcium levels, for example, are known to affect numerous cellular processes and signaling cascades nih.gov. Some studies on related polyethers, such as salinomycin (B1681400), have shown inhibition of the Wnt/β-catenin signaling pathway nih.gov. This pathway is involved in cell proliferation and survival, and its inhibition can lead to reduced cell survival nih.gov.
While the direct effect of 19-Epi-dianemycin on protein phosphatases is not explicitly detailed in the search results, protein phosphorylation and dephosphorylation events, mediated by kinases and phosphatases, are crucial regulatory mechanisms in cell signaling nih.gov. The disruption of ion homeostasis by ionophores could indirectly impact the activity or regulation of these enzymes, thereby influencing signal transduction. Protein phosphatases, such as PP1, PP2A, and PP2B, are involved in many dephosphorylation reactions and play a role in signal transduction pathways nih.gov.
Inhibition of DNA Synthesis (as observed for related polyethers)
Several polyether ionophores have been reported to have potential as inhibitors of DNA synthesis mdpi.comresearchgate.net. While direct evidence for 19-Epi-dianemycin's effect on DNA synthesis is not provided, studies on related polyethers suggest this as a possible downstream effect frontiersin.orgjppres.com. For instance, nigericin has been shown to achieve near 100% inhibition of DNA synthesis at a concentration of 0.5 µM in one study nih.gov. Another related compound, okadaic acid (though a marine polyether toxin, it is noted for its activity), has been predicted to act as an inhibitor of DNA synthesis with high confidence in computational studies mdpi.comresearchgate.net.
The mechanism by which polyether ionophores might inhibit DNA synthesis is not fully elucidated in the provided texts concerning these specific compounds. However, some antibiotics that inhibit nucleic acid synthesis do so by interfering with enzymes like DNA polymerase or by causing DNA damage uobabylon.edu.iqnih.gov. The disruption of cellular ion balance and potential impact on cellular energetics and signaling pathways caused by polyether ionophores could indirectly lead to the inhibition of DNA synthesis.
Biological Activities in Research Models
Antimicrobial Spectrum Analysis
Polyether ionophores, including 19-epi-dianemycin, exhibit a range of antimicrobial activities, primarily targeting Gram-positive bacteria and anaerobic bacteria. oup.comnih.govnih.gov
Activity Against Gram-Positive Bacteria
19-Epi-dianemycin has demonstrated in vitro activity against Gram-positive bacteria. oup.comnih.govjustia.comresearchgate.netgoogle.com This is a characteristic shared by many carboxyl polyether antibiotics, which generally show strong selectivity towards Gram-positive organisms while exhibiting limited or no activity against Gram-negative bacteria. nih.govpjmonline.org The differential selectivity is attributed, in part, to the presence of an outer membrane in Gram-negative bacteria, which is believed to be impermeable to these hydrophobic compounds. nih.gov
Activity Against Anaerobic Bacteria
Studies have shown that 19-epi-dianemycin is active in vitro against anaerobic bacteria. oup.comnih.govresearchgate.netjst.go.jp While anaerobic bacteria are generally considered more resistant to carboxyl polyethers compared to Gram-positive bacteria, certain species, such as Clostridium sp., Eubacterium sp., Propionibacterium sp., and Peptococcus sp., have been reported to be highly sensitive to some compounds within this class, including dianemycin (B1235674). nih.gov
Evaluation Against Multidrug-Resistant Bacterial Strains (General Polyether Activity)
Carboxyl polyethers, as a class, have been reported to be potent agents against various multidrug-resistant (MDR) strains of pathogenic bacteria. nih.gov The emergence of MDR pathogens highlights the importance of identifying new drug candidates, and polyether ionophores show promise in this regard due to their potency against several MDR etiological agents. nih.govresearchgate.net While 19-epi-dianemycin itself may have moderate activity against certain strains researchgate.net, the broader class of polyether ionophores has shown activity against drug-resistant Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govpjmonline.orgasm.org Despite their use in animals, there is no evidence of cross-resistance between polyether ionophores and other antibiotics, which is a notable aspect concerning antimicrobial resistance. asm.org
Antiparasitic Efficacy
Polyether antibiotics exhibit antiparasitic activity, including against coccidian protozoa and Plasmodium falciparum. nih.govresearchgate.netcapes.gov.brgoogleapis.commdpi.com
Action Against Eimeria coccidia in Avian Models
19-Epi-dianemycin has demonstrated efficacy against Eimeria coccidiain vivo in poultry. oup.comnih.govresearchgate.net Coccidiosis, caused by various species of the protozoan parasite Eimeria, is a significant disease in the poultry industry. nih.govnih.gov Polyether ionophores are widely used for the control of coccidiosis in poultry. researchgate.net They are effective against different Eimeria species, including Eimeria tenella, E. acervulina, E. maxima, E. brunetti, and E. necatrix. googleapis.com The mode of action of ionophores against Eimeria involves the disruption of ion gradients across the cell membrane. researchgate.net
Potential Against Plasmodium falciparum and Other Protozoa
Polyether ionophores have shown activity against protozoa, including Plasmodium falciparum, the parasite responsible for malaria. nih.govpjmonline.orgresearchgate.netcapes.gov.brmdpi.comnih.govgoogle.comscispace.com Some researchers suggest that the mechanism of action of polyether ionophores against Plasmodium falciparum might be similar to that of chloroquine. researchgate.net Studies have investigated the antimalarial effects of various compounds, including ionophores, against Plasmodium falciparum in culture. nih.gov The activity of certain antimalarial drugs, including ionophores, was influenced to a minor extent by the duration of exposure in these studies. nih.gov The potential of polyether ionophores as antimalarial agents has been noted in research. researchgate.net
Antifungal and Antiviral Properties (General Polyether Class)
Polyether antibiotics, as a class, exhibit a broad spectrum of bioactivity, including antifungal and antiviral properties. nih.govmedchemexpress.comresearchgate.netnih.gov For instance, Paulomycin B, a polyether antibiotic, has demonstrated effectiveness against various fungal species, including Aspergillus and Candida. ontosight.ai Salinomycin (B1681400) is reported to be active against some filamentous fungi. nih.gov
In addition to antifungal activity, polyether ionophores have shown antiviral activity against both RNA and DNA viruses, such as influenza, HIV, and Zika. news-medical.net Studies have indicated that certain polyether ionophores, including salinomycin and monensin (B1676710), can inhibit coronaviruses like MERS-CoV, a pathogen related to SARS-CoV-2. news-medical.net More recently, in vitro tests have shown that polyether ionophores, such as antibiotic X-206, are potent inhibitors of SARS-CoV-2 replication in cell cultures. news-medical.netmdpi.com The exact mechanism of antiviral activity for ionophores is not fully understood but is thought to involve interference with the viral replication cycle. news-medical.net
Effects on Cellular Proliferation and Cytotoxicity in Vitro
Polyether antibiotics demonstrate effects on cellular proliferation and exhibit cytotoxicity in vitro, particularly against cancer cell lines. nih.govmedchemexpress.comresearchgate.netnih.gov
Cytotoxicity Against Cancer Cell Lines in Vitro (General Polyether Activity)
Polyether antibiotics show tumor cell cytotoxicity. nih.govmedchemexpress.comresearchgate.netnih.gov Several polyether ionophores have been investigated for their potential as anticancer agents due to their ability to induce cell death in various cancer cell lines. nih.govsalinomycin.plresearchgate.netnih.govacs.org For example, lasalocid (B1674520) and its complexes have shown strong cytotoxic activity against human cancer cell lines such as A-549 (lung), MCF-7 (breast), HT-29 (colon), and mouse P-388 (leukemia) in vitro. nih.gov Their cytostatic activity has been reported to be greater than that of cisplatin (B142131) in some cases, suggesting their potential as new anticancer drug candidates. nih.gov Salinomycin is another polyether ionophore that has been intensively studied and has shown strong inhibition activity against the proliferation of many different cancer cells. salinomycin.plresearcher.life Nanchangmycin, an aglycone polyether, has also shown promising activities against breast cancer stem cells and 38 other different types of cancer cells in vitro assays. acs.org
Structure Activity Relationship Sar Studies
Correlating Specific Structural Motifs with Biological Potency
The biological activity of polyether ionophores, including 19-Epi-dianemycin, is fundamentally connected to their molecular structure. researchgate.net These compounds are characterized by a macrocyclic polyether ring system and often possess a carboxylic acid function. nih.gov This structural arrangement enables them to bind and transport metal cations across biological membranes, disrupting cellular ion homeostasis. researchgate.netnih.gov The lipophilic nature of the molecule facilitates its penetration into cellular membranes. nih.gov
Significance of Stereochemistry at Position 19 for Activity
The stereochemistry at position 19 represents a key structural difference between 19-Epi-dianemycin and its parent compound, dianemycin (B1235674). oup.comnih.gov This epimeric relationship provides a direct opportunity to study the impact of stereochemistry at this specific site on biological activity.
19-Epi-dianemycin has demonstrated activity in vitro against Gram-positive and anaerobic bacteria, efficacy against Eimeria coccidia in poultry in vivo, and stimulation of rumen propionic acid production in vitro. oup.comnih.gov Dianemycin, on the other hand, is reported to inhibit Gram-positive bacteria and exhibit broad-spectrum antiviral activity against viruses like Zika virus, as well as activity against drug-resistant strains of malaria. chemicalbook.comfishersci.atcaymanchem.commedchemexpress.com
Impact of Macrocyclic Polyether Ring System on Ion Selectivity and Activity
The macrocyclic polyether ring system is the defining structural feature of 19-Epi-dianemycin and other polyether ionophores, directly mediating their ability to bind and transport metal cations. cymitquimica.comresearchgate.netnih.gov This ionophorous property is central to their biological activity. nih.gov
Polyether ionophores function by encapsulating cations within their lipophilic cavity, shielding the charge and allowing the complex to traverse lipid membranes. nih.gov The selectivity for different cations varies among polyether ionophores and is determined by the size and nature of the macrocyclic cavity and the coordinating oxygen atoms. For dianemycin, the ion selectivity profile has been reported as Na ~ K > Rb ~ Cs > Li. royalholloway.ac.uk While specific ion selectivity data for 19-Epi-dianemycin is not detailed, its close structural relationship to dianemycin suggests it likely shares similar ionophorous properties, albeit potentially with modulated affinity or selectivity due to the C19 epimerization.
The disruption of cellular ion gradients, particularly those of Na⁺ and K⁺, which are essential for cell function, is a key mechanism by which these ionophores exert their biological effects, including antibacterial and anticoccidial activities. nih.gov The macrocyclic structure's efficiency in binding and transporting specific ions across membranes directly correlates with the potency of these effects.
Derivatization Strategies for Modified Biological Profiles
Derivatization of polyether ionophores is a strategy employed to potentially improve their pharmacological properties, such as efficacy, selectivity, or pharmacokinetic profiles. While extensive details on derivatization of 19-Epi-dianemycin are limited in the provided information, research on related polyether ionophores like salinomycin (B1681400) illustrates the potential of this approach. researchgate.net
Modifications to the structure of polyether ionophores can aim to alter their lipophilicity, improve water solubility, or introduce functional groups for targeted delivery or conjugation. For instance, studies on salinomycin derivatives have shown that modifications, such as acylation of hydroxyl groups, can lead to enhanced activity and selectivity against specific cell types. researchgate.net
The general challenges in developing polyether ionophores as therapeutic agents, including toxicity and stability issues, highlight the need for potential structural modifications. ontosight.ai Although specific examples for 19-Epi-dianemycin derivatives are not provided, the mention of "19-epi-dianemycin and process therefore" in patent literature suggests that synthetic efforts related to this compound or its production have been explored. oup.comjst.go.jp Future research could involve targeted derivatization of 19-Epi-dianemycin to investigate the impact of specific functional group modifications on its antibacterial, anticoccidial, or other reported activities, potentially leading to compounds with improved therapeutic indices or novel applications.
Synthetic and Semisynthetic Approaches to 19 Epi Dianemycin and Analogues
Total Synthesis Strategies for Polyether Ionophores
Total synthesis of polyether ionophores has been a significant area of research in organic chemistry since the 1960s, driven by the structural complexity of these molecules. nih.gov The daunting nature of compounds such as monensin (B1676710), salinomycin (B1681400), and X-206 has inspired the development of novel synthetic methods and retrosynthetic analyses. nih.gov
Various strategies have been employed in the total synthesis of polyether ionophores. One approach involves the convergent synthesis of subunits, often prepared from carbohydrates, followed by their coupling. Key steps in these strategies can include reactions like the ester enolate Claisen rearrangement for joining furanoid and pyranoid rings. caltech.edu Another strategy involves biomimetic polyepoxide cyclization cascades, which have shown utility in rapidly constructing the characteristic tetrahydrofuran (B95107) and tetrahydropyran (B127337) ring systems found in polyether ionophores with high regio- and stereocontrol. cam.ac.uk
The total syntheses of polyether ionophores published up to 2000 have been reviewed, detailing the retrosynthetic approaches and focusing on reactions that establish stereochemistry through acyclic stereocontrol. researchgate.netresearchgate.net
Chemical Modifications and Derivatization Techniques
Chemical modifications and derivatization techniques are crucial for generating analogues of polyether ionophores and for analytical purposes. Post-column derivatization with reagents like vanillin (B372448) or DMAB in highly acidic environments is a method used for the analysis of polyether antibiotics by HPLC with UV-vis detection. pickeringlabs.comchromatographyonline.com This technique is particularly useful for analyzing higher concentrations in feeds and premixes, offering a wide analytical range and minimizing matrix interferences. pickeringlabs.com
For the purpose of creating structural diversity and exploring new chemical space, semisynthetic approaches have been developed. nih.govnih.govresearchgate.net These strategies often involve the degradation of abundant natural polyethers, such as lasalocid (B1674520) and monensin, into smaller fragments. nih.govresearchgate.net These fragments are then combined with building blocks, which can be sourced from total synthesis or other means, to construct novel polyether scaffolds. nih.govresearchgate.net This "hybrid" approach allows for the efficient construction of structurally novel polyether ionophores and their analogues. nih.govnih.govresearchgate.net For instance, degradation reactions of natural polyethers have been used to generate components that are then coupled with synthetic building blocks, including halogen-functionalized tetronic acids. nih.govnih.gov
Chemical modification studies on related polyethers like salinomycin have investigated the structure-activity correlation, indicating the importance of functional groups such as the terminal carboxylic acid, β-hydroxyketone, and allylic alcohol in biological activity. tandfonline.com Derivatization can also be employed for analytical methods, such as fluorescent derivatization for the simultaneous determination of multiple polyether ionophores using liquid chromatography. nih.gov
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex natural products, including polyether ionophores and their analogues. This field has seen rapid growth due to advancements in bioinformatics, genetics, and enzyme engineering. nih.gov
In the context of polyether ionophores, chemoenzymatic strategies can involve the early-stage synthesis of novel building blocks followed by a diversifying strategy to access new analogues. rsc.org Alternatively, late-stage diversification of natural product-inspired intermediates or analogues can be achieved using enzymatic methods. rsc.org Chemoenzymatic synthesis has been successfully applied to the total synthesis of natural products and can be combined with diversity-oriented synthesis strategies. rsc.org
The biosynthesis of polyether ionophores involves enzymatic steps, such as epoxidation and sequential SN2 ring openings of polyene precursors, catalyzed by enzymes like epoxide hydrolases and flavin-containing monooxygenases. nih.govresearchgate.net Understanding these biosynthetic pathways can inform chemoenzymatic approaches to synthesize natural products and their variants. researchgate.net
Development of Novel Synthetic Building Blocks
The development of novel synthetic building blocks is essential for both total synthesis and semisynthetic approaches to polyether ionophores and their analogues. rsc.org Given the complex and highly stereochemical nature of these molecules, the design and synthesis of appropriate building blocks with defined stereochemistry are critical.
Strategies for developing building blocks often involve asymmetric synthesis and the creation of polyfunctionalized units that can be coupled to form the final polyether skeleton. cam.ac.ukresearchgate.net For example, studies towards the synthesis of polyether ionophores have involved the preparation of subunits from carbohydrates. caltech.edu The construction of specific ring systems, such as tetrahydropyrans and tetrahydrofurans, often relies on the synthesis of tailored building blocks. nih.govcaltech.eduresearchgate.netacs.org
Semisynthetic strategies that involve the degradation of natural polyethers and coupling with synthetic fragments highlight the importance of having access to diverse building blocks, such as halogen-functionalized tetronic acids. nih.govnih.gov The development of new methodologies for stereoselective synthesis of substituted cyclic ethers is also a key aspect of creating suitable building blocks for polyether ionophore synthesis. researchgate.net
The use of techniques like alkylative desymmetrization has been explored as a strategy for the enantioselective synthesis of complex molecular skeletons, which could be relevant for developing chiral building blocks for polyether ionophores. chemrxiv.org
Potential Research Applications and Future Directions
Utility as Molecular Probes in Fundamental Cell Biology
Polyether ionophores, including dianemycin (B1235674) and its epimers like 19-Epi-dianemycin, are known for their ability to bind and transport metal cations across biological membranes nih.govnih.gov. This characteristic makes them valuable tools for investigating fundamental cellular processes.
Investigating Ion Transport Processes
The capacity of 19-Epi-dianemycin to facilitate the movement of ions across lipid bilayers is a key area of research. As an ionophore, it can disrupt cellular ion homeostasis, providing researchers with a method to study the mechanisms of ion transport and its impact on cellular function nih.govpnas.orghoriba.com. Studies on related ionophores like nigericin (B1684572) and dianemycin have demonstrated their ability to induce permeability to alkali-metal cations and protons across various membrane systems, highlighting the potential of this class of compounds as probes for understanding membrane dynamics and ion selectivity pnas.orgresearchgate.net.
Elucidating Cellular Signaling Pathways
Ion flux across cell membranes plays a crucial role in numerous cellular signaling pathways nih.govscientificarchives.com. By modulating ion concentrations, 19-Epi-dianemycin can be used to perturb these pathways, helping researchers to understand how ion gradients and fluxes contribute to signal transduction wehi.edu.auiric.ca. While direct studies specifically on 19-Epi-dianemycin's impact on signaling pathways are less documented in the provided results, the known function of polyether ionophores in altering ion transport suggests its potential utility in this research area, similar to how other natural products are used to investigate cellular signaling nih.gov.
As a Lead Compound in Drug Discovery Research Beyond Clinical Development
The biological activities observed for 19-Epi-dianemycin and related polyether antibiotics, such as antimicrobial properties, position them as potential lead compounds for the development of new therapeutic agents ontosight.ainih.gov.
Development of Novel Antimicrobial Agents in Pre-clinical Models
19-Epi-dianemycin has demonstrated activity against Gram-positive bacteria and anaerobic bacteria in vitro oup.com. This antibacterial activity, shared with other polyether antibiotics, makes it a subject of research for developing novel antimicrobial agents ontosight.ainih.gov. Pre-clinical research models are essential for evaluating the efficacy and mechanisms of action of such compounds against bacterial infections lookchem.comnih.gov. The activity against Gram-positive organisms is a notable characteristic of this class of antibiotics jst.go.jp.
Strategies for Overcoming Antimicrobial Resistance in Research Settings
Antimicrobial resistance (AMR) is a significant global health challenge pasteur.frgardp.orgmdpi.com. Research into compounds like 19-Epi-dianemycin is relevant to strategies for overcoming AMR, particularly in understanding alternative mechanisms of action that differ from commonly used antibiotics pasteur.frmdpi.com. Polyether ionophores' ability to disrupt ion homeostasis presents a different mode of action that could potentially be effective against resistant bacterial strains nih.gov. Studies on the activity of polyether carboxyl ionophores against multidrug-resistant strains of pathogenic bacteria, such as MRSA and VRE, highlight their potential in this area of research nih.gov.
Advancements in Agricultural and Veterinary Research Applications
Polyether ionophores, including dianemycin, have a history of use in agricultural and veterinary settings, primarily as growth promotants and anticoccidial agents google.comnih.govnih.govmedchemexpress.com. Research continues to explore the applications of these compounds in these fields.
19-Epi-dianemycin has shown efficacy against Eimeria coccidia in vivo in poultry oup.com. Coccidiosis is a parasitic disease that affects poultry and other animals, causing significant economic losses in agriculture nih.govmedchemexpress.comgoogle.com. Research into 19-Epi-dianemycin's anticoccidial activity contributes to the development of strategies for controlling this disease in veterinary medicine nih.govmedchemexpress.comgoogle.com. Furthermore, dianemycin has been reported to stimulate rumen propionic acid production in vitro, which is relevant to improving feed utilization efficiency in ruminant animals in agricultural settings oup.comgoogle.com. Research in this area aims to optimize animal health and productivity google.com. Dianemycin has also been noted as an antibacterial substance used in agricultural research, mainly inhibiting Gram-positive bacteria lookchem.com.
Exploring Novel Biosynthetic Pathways and Enzymes
The biosynthesis of 19-Epi-dianemycin, often discussed in the context of its closely related structural analog Dianemycin, represents a complex process characteristic of polyether ionophore antibiotics produced by Streptomyces species. These compounds are assembled through a series of enzymatic reactions primarily orchestrated by modular Type I polyketide synthases (PKSs). Research into the biosynthetic pathways of polyether antibiotics aims to elucidate the specific enzymes and genetic machinery involved, offering potential avenues for combinatorial biosynthesis and the generation of novel analogs.
Studies on the biosynthesis of Nanchangmycin, a polyether antibiotic structurally similar to Dianemycin and produced by Streptomyces nanchangensis NS3226, have provided significant insights into the enzymatic steps involved caymanchem.comresearchgate.netresearchgate.net. The biosynthetic gene cluster for Nanchangmycin has been identified, revealing the presence of genes encoding the necessary PKS modules, as well as enzymes responsible for post-PKS modifications such as oxidative cyclization, glycosylation, and methylation caymanchem.comresearchgate.net. Polyether biosynthesis typically involves the assembly of a polyketide chain from various extender units, followed by a cascade of oxidative cyclization events catalyzed by epoxidases and epoxide hydrolases to form the characteristic cyclic ether rings asm.org.
Key enzymatic steps in polyether biosynthesis, extrapolated from studies on related compounds like Monensin (B1676710) and Salinomycin (B1681400), include chain elongation by PKS modules, often incorporating acetate (B1210297) and methylmalonyl units, followed by modifications such as ketoreduction, dehydration, and enoyl reduction at specific positions researchgate.netuzh.ch. The formation of the spiroketal and tetrahydrofuran (B95107) rings characteristic of Dianemycin and 19-Epi-dianemycin structures involves precise enzymatic control over cyclization reactions.
Research findings highlight the crucial roles of specific enzymes within these pathways. For instance, in the biosynthesis of Monensin, P450 monooxygenases (e.g., MonD) and methyltransferases (e.g., MonE) are involved in late-stage tailoring modifications that are essential for the final structure and cation binding properties beilstein-journals.org. Similarly, epoxidases (e.g., MonCI, SlnC) have been identified as key enzymes initiating oxidative cyclization in other polyether pathways asm.org.
The attachment of sugar moieties is another critical step in the biosynthesis of some polyether antibiotics, including Nanchangmycin, which features a deoxysugar at the C-19 position researchgate.net. Enzymes like glycosyltransferases (e.g., NanG5) are responsible for catalyzing the transfer of specific sugar residues to the polyketide backbone researchgate.net. Exploring the enzymes involved in the glycosylation step at or near the C-19 position in the 19-Epi-dianemycin pathway could be particularly relevant to understanding the structural variations at this site.
Regulatory genes are also integral to controlling the expression of biosynthetic gene clusters and, consequently, the production of polyether antibiotics researchgate.netnih.gov. The Nanchangmycin gene cluster, for example, contains several regulatory genes (NanR1, NanR2, NanR4) that influence the biosynthesis of the compound researchgate.net. Understanding the regulatory mechanisms governing the expression of the 19-Epi-dianemycin biosynthetic genes could offer strategies for strain improvement and enhanced production.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 19-Epi-dianemycin in laboratory settings?
- Methodology : Use retrosynthetic analysis to identify feasible pathways, focusing on stereochemical control for the 19-epi configuration. Characterize intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Validate purity using HPLC with UV/Vis or diode-array detection. Cross-reference protocols with peer-reviewed syntheses of structurally related polyketides .
- Data Considerations : Maintain raw spectral data in appendices for reproducibility; report retention times, solvent systems, and column specifications .
Q. How can researchers validate the purity and structural integrity of 19-Epi-dianemycin?
- Methodology : Combine orthogonal techniques:
- Chromatography : Reverse-phase HPLC with >95% purity threshold.
- Spectroscopy : Compare experimental NMR shifts with computational predictions (DFT-based tools).
- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .
Advanced Research Questions
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of 19-Epi-dianemycin derivatives?
- Experimental Design :
Variable Selection : Systematically modify functional groups (e.g., hydroxylation, methylation) while maintaining core scaffold integrity.
Controls : Include wild-type analogs and negative/positive controls for bioactivity assays.
Statistical Power : Use factorial design to optimize sample size and minimize Type I/II errors .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural modifications with activity profiles. Address confounding variables (e.g., solvent effects) through blinded experimental replicates .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for 19-Epi-dianemycin?
- Analytical Framework :
Pharmacokinetic Profiling : Assess bioavailability, protein binding, and metabolic stability using LC-MS/MS.
Tissue Distribution Studies : Radiolabel the compound to track localization discrepancies.
Model Validation : Compare results across multiple in vivo models (e.g., murine vs. zebrafish) to rule out species-specific effects .
- Critical Evaluation : Re-examine assay conditions (e.g., oxygen tension in cell cultures) that may artifactually inflate/deflate activity .
Data Management and Reproducibility
Q. How should researchers document and share raw data for 19-Epi-dianemycin studies to ensure reproducibility?
- Best Practices :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed experimental logs (e.g., temperature, catalyst batches).
- Repositories : Deposit spectra, chromatograms, and crystallographic data in discipline-specific repositories (e.g., Chemotion, nmrXiv) .
- Ethical Compliance : Anonymize datasets if human subjects are involved; retain pseudonymization keys securely per GDPR guidelines .
Q. What criteria should guide the selection of literature sources for benchmarking 19-Epi-dianemycin’s biological activity?
- Evaluation Framework :
- Source Hierarchy : Prioritize primary literature (peer-reviewed journals) over preprints or reviews.
- Critical Appraisal : Use PICO (Population, Intervention, Comparison, Outcome) to assess study relevance and bias risk.
- Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to weigh conflicting evidence .
Conflict Resolution and Peer Review
Q. How can researchers address peer-review critiques regarding methodological limitations in 19-Epi-dianemycin studies?
- Response Strategy :
Transparency : Acknowledge limitations (e.g., narrow dose ranges) and propose follow-up experiments.
Data Reanalysis : Provide raw datasets for independent validation.
Contextualization : Compare findings with analogous compounds to highlight novelty or confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
